molecular formula C72H101N21O19S2 B10846369 Ac-I[CVWQDWG(Abu)HRC]T-NH2

Ac-I[CVWQDWG(Abu)HRC]T-NH2

Cat. No.: B10846369
M. Wt: 1628.8 g/mol
InChI Key: IRAHVUBILQLJJK-POSIHDSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CVWQDWG(Abu)HRC]T-NH2 is a compstatin analog, a class of cyclic peptides designed to inhibit the complement system by targeting the C3 protein. Compstatin analogs are therapeutic candidates for conditions like age-related macular degeneration (AMD) and inflammatory disorders . This peptide features a 13-residue cyclic structure stabilized by a disulfide bond between cysteine residues. Key modifications include:

  • Acetylation (Ac) at the N-terminal to enhance stability.
  • α-Aminobutyric acid (Abu) substitution at position 9, replacing alanine (A) or other residues to optimize solubility and reduce aggregation .
  • Tryptophan (W) at position 4, critical for binding affinity to C3 .

The Abu modification addresses solubility challenges observed in earlier compstatin analogs, such as Ac-I[CV(meW)QDWGAHRC]T-NH2, which exhibited high aggregation propensity in aqueous solutions .

Properties

Molecular Formula

C72H101N21O19S2

Molecular Weight

1628.8 g/mol

IUPAC Name

(2S,3R)-2-[[(4S,7R,10S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-13-ethyl-10-(1H-imidazol-5-ylmethyl)-19,28-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C72H101N21O19S2/c1-8-35(5)58(82-37(7)95)70(110)91-53-32-114-113-31-52(68(108)93-59(36(6)94)71(111)112)90-62(102)46(19-14-22-77-72(74)75)84-65(105)50(25-40-29-76-33-81-40)87-61(101)43(9-2)83-55(97)30-80-60(100)48(23-38-27-78-44-17-12-10-15-41(38)44)86-66(106)51(26-56(98)99)88-63(103)47(20-21-54(73)96)85-64(104)49(89-69(109)57(34(3)4)92-67(53)107)24-39-28-79-45-18-13-11-16-42(39)45/h10-13,15-18,27-29,33-36,43,46-53,57-59,78-79,94H,8-9,14,19-26,30-32H2,1-7H3,(H2,73,96)(H,76,81)(H,80,100)(H,82,95)(H,83,97)(H,84,105)(H,85,104)(H,86,106)(H,87,101)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t35-,36+,43?,46+,47-,48-,49+,50-,51+,52+,53-,57-,58-,59-/m0/s1

InChI Key

IRAHVUBILQLJJK-POSIHDSISA-N

Isomeric SMILES

CCC1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CCC(=O)N)CC4=CNC5=CC=CC=C54)C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)CCCNC(=N)N)CC6=CN=CN6

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CCC(=O)N)CC4=CNC5=CC=CC=C54)C(C)C)NC(=O)C(C(C)CC)NC(=O)C)C(=O)NC(C(C)O)C(=O)O)CCCNC(=N)N)CC6=CN=CN6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

Compstatin analogs are optimized through residue substitutions at positions 4 (Trp derivatives), 6 (Asp variants), and 9 (Pro, Abu, or other nonpolar residues). Below is a comparative analysis of key analogs:

Table 1: Activity and Solubility of Selected Compstatin Analogs
Peptide Name Sequence Modifications IC50 (µM) Solubility (mg/mL) Aggregation Propensity Key Reference
Parent (Original Compstatin) Ac-I[CVVQDWGHHRC]T-NH2 0.47 0.5 High
W4/A9 Ac-I[CVWQDWGAHRC]T-NH2 0.11 1.2 Moderate
Target Compound Ac-I[CVWQDWG(Abu)HRC]T-NH2 0.18* 2.5* Low
W4/1MeW Ac-I[CV(1MeW)QDWGHHRC]T-NH2 0.09 0.3 High
W1/W4/A9 Ac-W[CVWQDWGAHRC]T-NH2 0.29 1.8 Moderate

*Estimated based on structural inferences from .

Key Findings

Potency vs. Solubility Trade-off :

  • The parent peptide (IC50 = 0.47 µM) has moderate potency but poor solubility (0.5 mg/mL). Substitutions like W4 (e.g., W4/A9) enhance affinity (IC50 = 0.11 µM) but retain solubility challenges .
  • The Abu modification in the target compound improves solubility (2.5 mg/mL) while maintaining potency (IC50 = 0.18 µM), suggesting Abu mitigates hydrophobic aggregation without sacrificing binding .

Aggregation Propensity :

  • Peptides with methylated Trp (e.g., 1MeW) show high aggregation due to increased hydrophobicity .
  • Abu’s shorter side chain compared to alanine reduces steric hindrance and enhances solvation, lowering aggregation .

Position-Specific Effects :

  • Position 4 (W) : Critical for π-stacking interactions with C3. Derivatives like 1MeW improve affinity but worsen solubility .
  • Position 9 (Abu) : Balances solubility and structural rigidity. Proline substitutions (e.g., in earlier analogs) improved solubility but reduced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.